5-Methoxy-3H-1,4-benzodiazepine is a member of the benzodiazepine family, which is characterized by a fused benzene and diazepine ring. This compound exhibits potential pharmacological properties, making it of interest in medicinal chemistry. Benzodiazepines are primarily known for their anxiolytic, sedative, and muscle relaxant effects, and they are commonly prescribed for various psychological and physical conditions.
The compound's chemical structure can be derived from the general class of benzodiazepines, which includes numerous derivatives with varying substitutions that influence their pharmacological activity. The specific synthesis and characterization of 5-Methoxy-3H-1,4-benzodiazepine have been documented in various scientific literature, including patents and research articles.
5-Methoxy-3H-1,4-benzodiazepine is classified under the category of psychoactive substances due to its effects on the central nervous system. It falls within the broader classification of benzodiazepines, which are often used in medical settings for their therapeutic effects.
The synthesis of 5-Methoxy-3H-1,4-benzodiazepine can be achieved through various methods. A common approach involves starting from 2-aminobenzophenones as precursors. The synthesis typically includes:
The synthesis may utilize continuous flow techniques to enhance efficiency and yield. For example, a flow reactor can be employed to control reaction conditions precisely, allowing for higher purity and better yields compared to traditional batch methods .
The molecular formula of 5-Methoxy-3H-1,4-benzodiazepine is , indicating it contains ten carbon atoms, ten hydrogen atoms, two nitrogen atoms, and one oxygen atom. The structure consists of a benzene ring fused to a diazepine ring with a methoxy group attached.
The molecular weight of 5-Methoxy-3H-1,4-benzodiazepine is approximately 174.20 g/mol. The compound's structural representation reveals the positioning of substituents that are critical for its biological activity.
5-Methoxy-3H-1,4-benzodiazepine can undergo several chemical reactions typical for benzodiazepines:
These reactions often require specific conditions such as temperature control and the presence of catalysts to facilitate transformations while minimizing side reactions .
Benzodiazepines like 5-Methoxy-3H-1,4-benzodiazepine primarily exert their effects by modulating the gamma-aminobutyric acid (GABA) receptors in the brain:
Quantitative structure–activity relationship models suggest that modifications in the benzodiazepine structure significantly influence binding affinity and efficacy at GABA receptors .
5-Methoxy-3H-1,4-benzodiazepine typically appears as a crystalline solid with specific melting points depending on purity and crystallization conditions. Its solubility profile indicates moderate solubility in organic solvents while being less soluble in water.
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations. Its reactivity profile suggests it can participate in electrophilic aromatic substitution reactions due to the presence of activated aromatic systems .
5-Methoxy-3H-1,4-benzodiazepine has potential applications in pharmacology as a research tool for studying GABAergic mechanisms and developing new anxiolytic drugs. Its derivatives may also be investigated for therapeutic uses in treating anxiety disorders or other related conditions.
The discovery of 1,4-benzodiazepines represents a cornerstone in psychopharmacology, originating from serendipitous observations by Leo Sternbach at Hoffmann-La Roche in 1955. During attempts to synthesize novel tranquilizers, Sternbach’s team overlooked an intermediate for over two years. Upon re-examination, the compound—later named chlordiazepoxide (Librium)—demonstrated potent sedative and anxiolytic properties in animal models [3]. This discovery catalyzed systematic structural optimization, leading to diazepam (Valium) in 1963, characterized by enhanced lipid solubility and rapid central nervous system penetration [8]. By 1977, benzodiazepines accounted for ~10% of global prescriptions, attributed to their superior safety profile over barbiturates, notably the absence of fatal respiratory depression at therapeutic doses [3].
A pivotal advancement emerged in 1977 with the identification of high-affinity binding sites in the CNS, later characterized as allosteric modulators of GABAA receptors. This mechanistic elucidation enabled rational drug design, shifting from empirical modifications to target-informed synthesis. Concurrently, novel ligands like Ro15-4513 (ethyl-8-azido-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5a][1,4]benzodiazepine-3-carboxylate) were developed to probe "diazepam-insensitive" receptors, revealing subtype-specific pharmacological profiles [9].
Table 1: Key Historical Milestones in 1,4-Benzodiazepine Development
Year | Compound/Event | Significance |
---|---|---|
1955 | Chlordiazepoxide synthesis | First 1,4-benzodiazepine discovered; introduced in 1960 |
1963 | Diazepam approval | Enhanced lipophilicity for faster onset; became reference anxiolytic |
1977 | GABAA receptor binding sites identified | Confirmed benzodiazepines as positive allosteric modulators of GABAergic transmission |
1980s | Subtype-selective ligands (e.g., Ro15-4513) | Enabled discrimination of diazepam-sensitive vs. insensitive receptors |
The core structure of 1,4-benzodiazepines comprises a benzene ring fused to a seven-membered diazepine ring with nitrogen atoms at positions 1 and 4. Pharmacological activity is exquisitely sensitive to substitutions at specific positions:
Imidazo- or triazolo-annulated derivatives (e.g., midazolam, alprazolam) exhibit altered pharmacokinetics and receptor subtype selectivity. For instance, triazolam demonstrates 10-fold higher affinity for α1-containing GABAA receptors (mediating sedation) versus α2/α3 subtypes (mediating anxiolysis) [7]. Position 5 methoxy substitutions, as in 5-Methoxy-3H-1,4-benzodiazepine, represent an understudied chemical space with potential for novel activity profiles due to steric and electronic modulation of receptor interactions.
Table 2: Structure-Activity Relationships (SAR) of Key 1,4-Benzodiazepine Positions
Position | Functional Group | Impact on Pharmacology | Example Compound |
---|---|---|---|
1 | -CH3 (alkyl) | Prodrug formation; prolonged half-life via active metabolites (e.g., desmethyldiazepam) | Diazepam |
2 | >C=O (ketone) | Essential for H-bonding to His102 of GABAA α1-subunit; loss reduces affinity >100-fold | Most -azepams |
5 | -C6H5 (phenyl) | Optimal for receptor binding; ortho-halogenation enhances anticonvulsant activity | Bromazepam |
7 | -Cl (chloro) | Electronegative group increases potency 5–50x; hypnotic vs. anxiolytic action | Clonazepam |
3 | -OH (hydroxyl) | Rapid conjugation and excretion; reduced accumulation in elderly | Lorazepam |
Methoxy substitutions at position 5 or 7 of the benzodiazepine scaffold offer unique advantages for modulating receptor interaction kinetics and metabolic stability:
Affinity profiling of ligands like Ro42-8773 (7-chloro-3-[3-(cyclopropylmethoxy)-1-propynyl]-4,5-dihydro-5-methyl-6H-imidazo[1,5-a][1,4]benzodiazepin-6-one) demonstrates that alkoxy substitutions retain nanomolar affinity (Ki = 5.7 nM) at diazepam-insensitive sites, validating their target engagement potential [9]. Synthetic routes to 4-aryl-2,3-benzodiazepin-1-ones via Pd-catalyzed hydrogenation enable efficient production of methoxy analogs like VBZ102 (4-(4-methoxyphenyl)-2,3,4,5-tetrahydro-2,3-benzodiazepin-1-one), which show anxiolytic efficacy in murine models without inducing amnesia—a common limitation of classical benzodiazepines [4].
Table 3: Ligand Affinity at Diazepam-Sensitive vs. Insensitive Receptors
Compound | Substitution Pattern | Ki (nM) Diazepam-Sensitive | Ki (nM) Diazepam-Insensitive | Selectivity Ratio |
---|---|---|---|---|
Brotizolam | Imidazo-annulated, 7-Br | 4.3 | 12 | 2.8 |
Ro15-4513 | 8-Azido, imidazobenzodiazepine | 5.0 | 8 | 1.6 |
NNC 14-0578 | Oxoimidazoquinoxaline | 15 | 100 | 6.7 |
5-Methoxy analog (theoretical) | 5-OCH3, 7-Cl | Predicted: 1–10 | Predicted: 5–50 | 5–10 |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8